
DECAPRENOLPHOSPHATEAMMONIUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DECAPRENOLPHOSPHATEAMMONIUM is a chemical compound with the molecular formula C50H89N2O4P It is known for its role in various biochemical pathways, particularly in the biosynthesis of complex lipids and cell wall components in certain bacteria
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DECAPRENOLPHOSPHATEAMMONIUM typically involves the phosphorylation of decaprenol, a long-chain polyisoprenoid alcohol, followed by ammonium ion exchange. The reaction conditions often require anhydrous environments and the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride. The reaction is usually carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the purification of decaprenol, its phosphorylation, and subsequent ammonium ion exchange. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: DECAPRENOLPHOSPHATEAMMONIUM undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decaprenyl phosphate.
Reduction: Reduction reactions can convert it back to decaprenol.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents under basic or acidic conditions.
Major Products:
Oxidation: Decaprenyl phosphate.
Reduction: Decaprenol.
Substitution: Various substituted decaprenyl derivatives depending on the reagent used.
Applications De Recherche Scientifique
DECAPRENOLPHOSPHATEAMMONIUM has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex lipids and other polyisoprenoid compounds.
Biology: Plays a role in the study of bacterial cell wall biosynthesis, particularly in Mycobacterium tuberculosis.
Medicine: Potential target for developing new antibiotics, especially against drug-resistant strains of bacteria.
Industry: Used in the production of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of DECAPRENOLPHOSPHATEAMMONIUM involves its role as a carrier molecule in the biosynthesis of cell wall components in bacteria. It acts by transferring arabinose residues to the growing polysaccharide chain, a critical step in the formation of the mycobacterial cell wall. This process is essential for the survival and virulence of the bacteria, making it a potential target for antibiotic development.
Comparaison Avec Des Composés Similaires
Decaprenyl phosphate: Similar in structure but lacks the ammonium ion.
Polyprenyl phosphates: A broader class of compounds with varying chain lengths and functional groups.
Dolichyl phosphate: Another polyisoprenoid phosphate involved in glycoprotein biosynthesis.
Uniqueness: DECAPRENOLPHOSPHATEAMMONIUM is unique due to its specific role in the biosynthesis of mycobacterial cell wall components. Its ability to act as a carrier molecule for arabinose residues distinguishes it from other polyisoprenoid phosphates, making it a critical target for antibiotic research.
Propriétés
Numéro CAS |
102850-22-6 |
|---|---|
Formule moléculaire |
C50H89N2O4P |
Poids moléculaire |
813.246 |
Nom IUPAC |
azane;[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate |
InChI |
InChI=1S/C50H83O4P.2H3N/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-54-55(51,52)53;;/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H2,51,52,53);2*1H3/b42-23-,43-25-,44-27-,45-29-,46-31-,47-33-,48-35-,49-37-,50-39-;; |
Clé InChI |
PWYBVIOTJLDCJC-DVGZZHMPSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C.N.N |
Synonymes |
DECAPRENOLPHOSPHATEAMMONIUM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


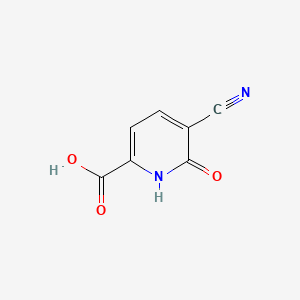
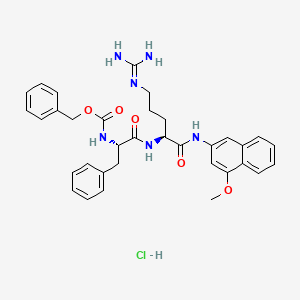

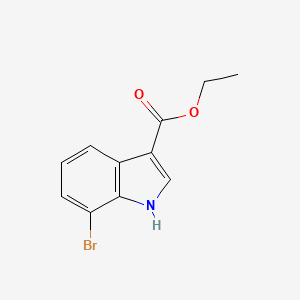
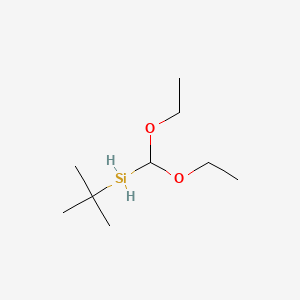
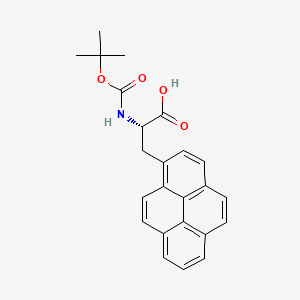
![4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol](/img/structure/B560850.png)
![9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B560852.png)
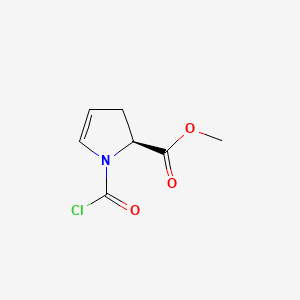
![2-Chloronaphtho[1,2-d]thiazole](/img/structure/B560855.png)
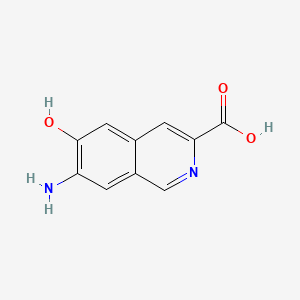
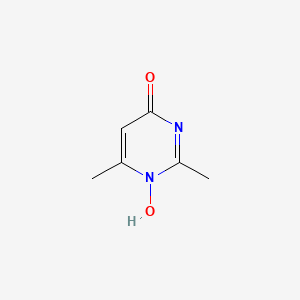
![disodium;[6-aminohexoxy(oxido)phosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B560863.png)
